USP-Mandated Relative Retention Time (RRT) and Acceptance Criterion Versus Clomipramine
In the USP 2025 monograph for Clomipramine Hydrochloride Capsules, Clomipramine Related Compound C (the target compound) is assigned a relative retention time of 0.87 while clomipramine is the reference at 1.00, and its acceptance criterion is not more than 0.5% [1]. By comparison, imipramine (Impurity B) has an RRT of 0.77 with a 1.0% limit, demonstrating that the target impurity elutes later than imipramine and is subject to a stricter acceptance limit due to its structural proximity to the API [1].
| Evidence Dimension | Relative retention time (RRT) and acceptance criterion (NMT %) |
|---|---|
| Target Compound Data | RRT = 0.87; Acceptance criterion = NMT 0.5% |
| Comparator Or Baseline | Clomipramine: RRT = 1.00 (reference); Imipramine: RRT = 0.77, NMT 1.0% |
| Quantified Difference | RRT of 0.87 vs 0.77 (imipramine); acceptance limit of 0.5% vs 1.0% (imipramine) – twofold tighter specification |
| Conditions | USP 2025 LC method: UV 254 nm, 2.1-mm × 10-cm C18 column, gradient elution with acetate buffer (pH 7.5)/acetonitrile-methanol-THF |
Why This Matters
Procurement of the correct impurity reference standard with the exact RRT and acceptance criterion is mandatory for USP-compliant batch release testing; using an incorrect analog would fail system suitability and invalidate the assay.
- [1] United States Pharmacopeia (USP). Clomipramine Hydrochloride Capsules, USP 2025. Table 2 – Relative Retention Times and Acceptance Criteria. View Source
